molecular formula C15H17N3O2S B2361147 N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide CAS No. 1170653-09-4

N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide

Cat. No.: B2361147
CAS No.: 1170653-09-4
M. Wt: 303.38
InChI Key: FOWNHBXWDZGEBG-UHFFFAOYSA-N
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Description

This compound has potential therapeutic applications in the treatment of autoimmune diseases and organ transplantation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the thiazole ring or the cyclopropyl group.

    Reduction: This reaction can reduce the carbonyl group in the carboxamide moiety.

    Substitution: This reaction can replace the methoxy or methyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield alcohols or amines, and substitution may yield halogenated or other substituted derivatives .

Scientific Research Applications

N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a model compound to study thiazole chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways involving JAK3.

    Medicine: Explored as a potential therapeutic agent for autoimmune diseases and organ transplantation.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide involves inhibition of Janus kinase 3 (JAK3). This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the activation and proliferation of immune cells. By blocking this pathway, the compound can reduce inflammation and immune responses, making it useful for treating autoimmune diseases.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide include other JAK inhibitors such as tofacitinib, ruxolitinib, and baricitinib. These compounds also target the JAK-STAT signaling pathway but may differ in their selectivity, potency, and therapeutic applications.

Uniqueness

This compound is unique due to its specific inhibition of JAK3, which provides a targeted approach to modulating immune responses. This selectivity can potentially reduce side effects compared to broader JAK inhibitors that target multiple JAK isoforms.

Properties

IUPAC Name

N-cyclopropyl-2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-9-3-6-13(20-2)11(7-9)17-15-18-12(8-21-15)14(19)16-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWNHBXWDZGEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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